7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
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Overview
Description
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The reaction was monitored by thin layer chromatography (TLC) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR and IR spectroscopy can provide information about the chemical structure of the compound . The mass of the compound can be determined using mass spectrometry .Scientific Research Applications
Synthesis and Biological Activity
The research in this area primarily focuses on the synthesis of thiazole and piperazine derivatives and evaluating their biological activities. For instance, Mhaske et al. (2014) synthesized a novel series of thiazol-5-yl and piperazin-1-yl methanone derivatives, characterizing them through spectral methods and screening for antimicrobial activity, where many compounds showed moderate to good activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Romero et al. (2012) reported on the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies, showcasing the chemical versatility and potential therapeutic applications of such compounds (Romero et al., 2012).
Antimicrobial and Insecticidal Activities
Research has also delved into the antimicrobial and insecticidal potentials of derivatives of this chemical structure. For example, Ding et al. (2019) designed and synthesized new piperidine thiazole compounds, demonstrating significant insecticidal activities against armyworm at various concentrations, highlighting the potential agricultural applications of these compounds (Ding, Pan, Yin, Tan, & Zhang, 2019).
Future Directions
The future directions for research on this compound could involve further investigation into its biological activities and potential applications. For instance, similar compounds have been reported to exhibit anti-inflammatory and analgesic activities , suggesting that this compound could also have potential therapeutic applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as solubility and stability in various solvents may influence the action of the compound .
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-6-7-16(21)18-17(13)22-20(27-18)24-10-8-23(9-11-24)19(25)14-4-3-5-15(12-14)26-2/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLCGTIKLMBJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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